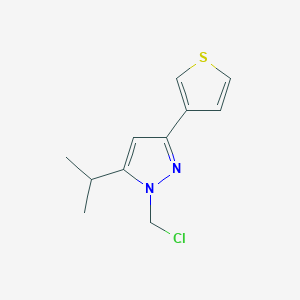

1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole

説明

Synthesis Analysis

Thiophene derivatives, such as 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. The sulfur atom contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic . This property allows thiophene and its derivatives to easily react with electrophiles .Chemical Reactions Analysis

Thiophene and its derivatives can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis and Functionalization

The compound 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative that has been involved in various synthesis and functionalization studies. The synthesis of pyrazoles featuring functionalized side chains, including those similar to the mentioned compound, has been reported. These syntheses typically involve coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. Subsequent reactions can install various substituents at different positions on the pyrazole ring, making these compounds versatile intermediates in organic synthesis. Such compounds have been used to create ligands by placing a ligating side chain on a ring carbon, which allows the ring nitrogen not bound to the metal and its attached proton to be available for hydrogen bonding, depending on the steric environment created by the substituents at different positions on the pyrazole ring (Grotjahn et al., 2002).

Antidepressant Activity

Another area of research involving pyrazole derivatives focuses on their potential antidepressant activity. Studies have synthesized a series of compounds structurally related to the mentioned pyrazole and evaluated their effects in preclinical models. Some of these compounds, particularly those with certain substituents, have shown promising antidepressant effects, as indicated by reduced immobility time in both force swimming and tail suspension tests, without affecting baseline locomotion. This suggests that pyrazole derivatives, including those with structural similarities to this compound, could have therapeutic potential as antidepressant medications (Mathew et al., 2014).

Anti-Tumor Activity

Pyrazole derivatives incorporating the thiophene moiety have also been investigated for their anti-tumor properties. A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines. Several of these compounds exhibited promising anti-tumor activities, highlighting the potential of pyrazole derivatives in cancer therapy. The structural features and substituents of these compounds significantly influence their biological activity, suggesting that specific modifications to the pyrazole core, similar to those in this compound, could yield potent anti-tumor agents (Gomha et al., 2016).

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .

Mode of Action

Thiophene derivatives are known to undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions, leading to substitution on the thiophene ring . These reactions can alter the compound’s interaction with its targets, resulting in different biological effects .

Biochemical Pathways

Thiophene derivatives have been reported to have a wide range of applications, including pharmaceutical and optoelectronic properties . They can influence various biochemical pathways, depending on their specific structure and the nature of their targets .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

将来の方向性

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . As the demand for new materials and medicines continues to grow, there is a need for the development of new synthetic methods and the improvement of existing ones . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

1-(chloromethyl)-5-propan-2-yl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-8(2)11-5-10(13-14(11)7-12)9-3-4-15-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDNLDBLWOBYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1CCl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482156.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482157.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482158.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)

![7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482161.png)

![6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482162.png)

![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482164.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482166.png)

![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)